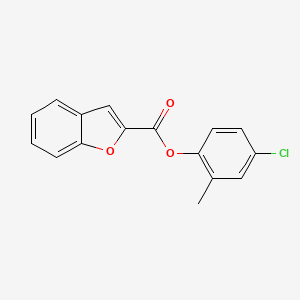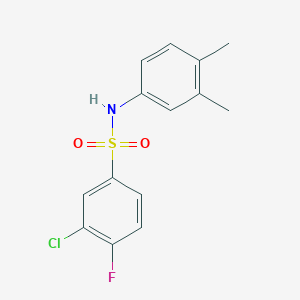![molecular formula C22H26FNO3 B5547340 (3R*,4R*)-1-[(4'-fluorobiphenyl-3-yl)carbonyl]-4-(2-methoxyethyl)-3-methylpiperidin-4-ol](/img/structure/B5547340.png)
(3R*,4R*)-1-[(4'-fluorobiphenyl-3-yl)carbonyl]-4-(2-methoxyethyl)-3-methylpiperidin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The chemical compound belongs to a class of molecules that have been studied for various applications, including their role in medicinal chemistry and material science. These compounds often exhibit interesting pharmacological profiles and can serve as key intermediates in the synthesis of more complex molecules.
Synthesis Analysis
Synthetic approaches to similar compounds often involve multi-step organic reactions, including protection/deprotection strategies, palladium-catalyzed reactions, and stereoselective syntheses. For example, Gabriele et al. (2000) discussed the palladium-catalyzed synthesis of 2E-[(methoxycarbonyl)methylene]tetrahydrofurans, which shares a similar functional group arrangement with our compound of interest, highlighting the importance of catalytic systems and reaction conditions in achieving high yields and selectivities (Gabriele et al., 2000).
Wissenschaftliche Forschungsanwendungen
Role in Modulating Orexin Receptor Mechanisms
Research has indicated that compounds similar in structure to (3R*,4R*)-1-[(4'-fluorobiphenyl-3-yl)carbonyl]-4-(2-methoxyethyl)-3-methylpiperidin-4-ol play a significant role in modulating orexin receptors, which are critical in regulating feeding, arousal, stress, and substance abuse behaviors. For instance, the effects of various orexin receptor antagonists were evaluated in a binge-eating model in female rats, highlighting the potential of these compounds in addressing compulsive food intake and possibly other eating disorders with a compulsive component (Piccoli et al., 2012).
Enantiomeric Analysis and Structure
The enantiomeric purity and structural analysis of similar compounds, utilizing techniques such as 19F NMR spectroscopy, are crucial for understanding their pharmacological properties. Such studies help in the precise determination of the chemical-shift anisochrony of the fluorine signal, which is indicative of enantiomeric purity and plays a significant role in their biological activity (Navratilova, 2001).
Antidepressant, Anxiolytic, and Neuroleptic Properties
Investigations into derivatives of (3R*,4R*)-1-[(4'-fluorobiphenyl-3-yl)carbonyl]-4-(2-methoxyethyl)-3-methylpiperidin-4-ol have shown potential antidepressant, anxiolytic, and neuroleptic properties. These studies demonstrate the compounds' moderate to good antiprolactinic and antihypertensive activities, indicating their utility in the development of new therapeutic agents for mental health disorders (Bernardi et al., 1983).
Ligand Binding and Receptor Selectivity
Research into compounds with structural similarities to (3R*,4R*)-1-[(4'-fluorobiphenyl-3-yl)carbonyl]-4-(2-methoxyethyl)-3-methylpiperidin-4-ol has also focused on their binding affinities and selectivity towards various receptors, including sigma ligands and dopamine receptors. These studies are foundational in identifying new treatments for conditions such as schizophrenia and depression, highlighting the critical role of the carboxamide linker for receptor selectivity (Banala et al., 2011).
Eigenschaften
IUPAC Name |
[3-(4-fluorophenyl)phenyl]-[(3R,4R)-4-hydroxy-4-(2-methoxyethyl)-3-methylpiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FNO3/c1-16-15-24(12-10-22(16,26)11-13-27-2)21(25)19-5-3-4-18(14-19)17-6-8-20(23)9-7-17/h3-9,14,16,26H,10-13,15H2,1-2H3/t16-,22-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEEVWLQROGJPHE-OPAMFIHVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1(CCOC)O)C(=O)C2=CC=CC(=C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CC[C@]1(CCOC)O)C(=O)C2=CC=CC(=C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(4-fluorophenyl)phenyl]-[(3R,4R)-4-hydroxy-4-(2-methoxyethyl)-3-methylpiperidin-1-yl]methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![rel-(3aS,6aS)-1-[(5-chloro-3-ethyl-1-methyl-1H-pyrazol-4-yl)methyl]octahydropyrrolo[3,4-b]pyrrole dihydrochloride](/img/structure/B5547257.png)
![2-(4-{[1-(4-fluorophenyl)-2,2-dimethylcyclopropyl]carbonyl}-1-piperazinyl)pyrazine](/img/structure/B5547260.png)
![2-(4-fluorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5547270.png)
![4-{[(2,4-dimethylphenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5547283.png)


![N,N-dimethyl-2-{[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5547299.png)

![4-(1H-imidazol-2-yl)-1-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)piperidine](/img/structure/B5547303.png)
![{(3R*,4R*)-4-(piperidin-1-ylmethyl)-1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)carbonyl]pyrrolidin-3-yl}methanol](/img/structure/B5547305.png)
![3-[2-(4-morpholinyl)ethyl]-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-imine](/img/structure/B5547312.png)
![2-{4-[(2,5-dioxo-4-imidazolidinylidene)methyl]-2-methoxyphenoxy}acetamide](/img/structure/B5547313.png)

![isobutyl 4-[(2-ethoxybenzoyl)amino]benzoate](/img/structure/B5547325.png)